1-Acetylhexahydro-3H-pyrrolizin-3-one
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Overview
Description
1-Acetylhexahydro-3H-pyrrolizin-3-one is a heterocyclic compound that belongs to the pyrrolizidine family This compound is characterized by its unique structure, which includes a hexahydro-pyrrolizinone core with an acetyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylhexahydro-3H-pyrrolizin-3-one can be synthesized through the hydrogenation of pyrrolizin-3-ones. This process involves the use of heterogeneous catalysts to achieve good diastereoselectivity, depending on the catalysts and solvents used . Another method involves the condensation of pyrrole-2-dithiocarboxylates with CH acids containing ester groupings in the presence of KOH-DMSO .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalysts and solvents plays a crucial role in achieving the desired selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylhexahydro-3H-pyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions are also possible, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used for hydrogenation.
Substitution: Reagents such as dry hydrogen chloride for electrophilic addition and N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Hexahydro derivatives like hexahydro-pyrrolizidin-3-one.
Substitution: Substituted pyrrolizinones and their derivatives.
Scientific Research Applications
1-Acetylhexahydro-3H-pyrrolizin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Acetylhexahydro-3H-pyrrolizin-3-one involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in diverse chemical reactions, influencing biological systems through its reactivity and binding properties. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes .
Comparison with Similar Compounds
Pyrrolizin-3-one: The parent compound from which 1-Acetylhexahydro-3H-pyrrolizin-3-one is derived.
Hexahydro-pyrrolizidin-3-one: A reduced form of pyrrolizin-3-one with similar structural features.
1-alkylthio-3H-pyrrolizin-3-ones: Obtained by the condensation of pyrrole-2-dithiocarboxylates with CH acids.
Uniqueness: this compound stands out due to its acetyl group, which imparts unique reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
88001-39-2 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-acetyl-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C9H13NO2/c1-6(11)7-5-9(12)10-4-2-3-8(7)10/h7-8H,2-5H2,1H3 |
InChI Key |
RFJMDICAYIMQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=O)N2C1CCC2 |
Origin of Product |
United States |
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